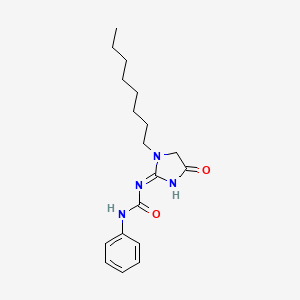
(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea typically involves the reaction of an appropriate imidazole derivative with a phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylurea moiety can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenylurea moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-methylurea
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-ethylurea
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-propylurea
Uniqueness
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is unique due to the presence of both an octyl chain and a phenylurea moiety, which may impart distinct physical and chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C18H26N4O2 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C18H26N4O2/c1-2-3-4-5-6-10-13-22-14-16(23)20-17(22)21-18(24)19-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3,(H2,19,20,21,23,24) |
Clave InChI |
ATLKKYPJVXBRBK-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCN\1CC(=O)N/C1=N\C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCN1CC(=O)NC1=NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















